molecular formula C10H29N3O7P2 B10824073 Neryl pyrophosphate ammonium salt

Neryl pyrophosphate ammonium salt

Cat. No.: B10824073
M. Wt: 365.30 g/mol
InChI Key: LDHQLWOKXNHSSJ-SULXSYCDSA-N
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Description

Neryl pyrophosphate ammonium salt (NPAS) is a cis-isomer of geranyl pyrophosphate (GPP), featuring a 10-carbon isoprenoid chain linked to a pyrophosphate group and stabilized by ammonium counterions. Its molecular formula is C₁₀H₂₉N₃O₇P₂, with a molecular weight of 365.30 g/mol . NPAS serves as a key intermediate in terpene biosynthesis, particularly in cyclization reactions that produce monoterpenes like borneol and related compounds. Unlike its trans counterpart (GPP), NPAS undergoes stereochemical inversion at C-1 during enzymatic cyclization, which influences its role in biosynthetic pathways .

Properties

Molecular Formula

C10H29N3O7P2

Molecular Weight

365.30 g/mol

IUPAC Name

azane;[(2Z)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7-;;;

InChI Key

LDHQLWOKXNHSSJ-SULXSYCDSA-N

Isomeric SMILES

CC(=CCC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N

Canonical SMILES

CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Neryl vs. Geranyl Pyrophosphate Ammonium Salts

Property Neryl Pyrophosphate Ammonium Salt (NPAS) Geranyl Pyrophosphate Ammonium Salt (GPP)
Configuration Cis (Z) at C2-C3 double bond Trans (E) at C2-C3 double bond
Cyclization Mechanism C-1 inversion during cyclization Retains C-1 configuration; isomerizes to linalyl pyrophosphate first
Biosynthetic Role Non-essential intermediate; direct cyclization Preferred substrate for monoterpene synthesis
Solubility Likely similar to GPP (soluble in methanol/aqueous NH₄OH) Soluble in methanol/aqueous NH₄OH (7:3)

The stereochemical difference at C2-C3 dictates their enzymatic processing. GPP isomerizes to linalyl pyrophosphate (LPP) before cyclization, while NPAS can cyclize directly or via a linalyl-like intermediate without conformational rotation .

Comparison with Longer-Chain Pyrophosphates

Farnesyl Pyrophosphate Ammonium Salt (FPP)
  • Structure : 15-carbon chain (three isoprene units).
  • Role : Key substrate for cholesterol synthesis, protein farnesylation, and TRPM2 channel activation .
Geranylgeranyl Pyrophosphate Ammonium Salt (GGPP)
  • Structure : 20-carbon chain (four isoprene units).
  • Role : Precursor for diterpenes and protein geranylgeranylation.
  • Key Difference : Longer chain length enables distinct biological functions, such as membrane anchoring of proteins .

Functional and Biochemical Comparisons

Enzymatic Interactions

  • NPAS : Utilized by enzymes like bornyl diphosphate synthase but with stereochemical constraints .
  • FPP/GGPP : Processed by prenyltransferases for protein modification, unrelated to NPAS’s enzymatic pathways .

Physicochemical Properties

Compound Solubility Stability Salt Form Variants
NPAS Likely similar to GPP (polar solvents) Ammonium salt enhances aqueous solubility Lithium salt available
GPP Methanol/aqueous NH₄OH (7:3) Stable in solution Triammonium salt
FPP Methanol/ammonia solution Sensitive to hydrolysis Triammonium salt
IPP Slight in DMSO, methanol, water Hygroscopic Ammonium salt hydrate

Q & A

Q. What is the chemical structure of neryl pyrophosphate ammonium salt, and how is it synthesized in laboratory settings?

this compound is a terpenoid pyrophosphate derivative. Its molecular formula is C₁₀H₂₉N₃O₇P₂ , with a molecular weight of 365.30 g/mol . The compound is synthesized by reacting neryl pyrophosphate (a C₁₀ isoprenoid) with ammonium hydroxide under controlled pH conditions. A typical protocol involves:

  • Dissolving neryl pyrophosphate in methanol or aqueous ammonia.
  • Adjusting the pH to 7–8 to stabilize the ammonium salt form.
  • Purifying via lyophilization or solvent evaporation .

Q. Which analytical methods are recommended to confirm the purity and identity of this compound?

  • Thin-Layer Chromatography (TLC): Use silica gel plates with a methanol:ammonium hydroxide (7:3) mobile phase. A single spot with Rf ~0.5 indicates ≥95% purity .
  • High-Performance Liquid Chromatography (HPLC): Utilize a C18 column and UV detection at 210 nm. Retention times and peak integration are compared against certified standards .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode confirms the molecular ion peak at m/z 365.1481 .

Advanced Research Questions

Q. How do pH and temperature variations impact the stability of this compound in aqueous solutions?

  • pH Stability: The compound is stable at pH 6–7. Below pH 5, hydrolysis of the pyrophosphate group occurs, forming inorganic phosphate and neryl alcohol. Above pH 9, ammonium dissociation destabilizes the salt .
  • Thermal Stability: Decomposition begins at 50°C, with complete breakdown at 105°C. Store at –20°C in anhydrous conditions to prevent hygroscopic degradation .

Q. What challenges arise when quantifying this compound in biological matrices, and how are they mitigated?

  • Matrix Interference: Lipids and proteins in cellular lysates can mask detection. Pre-treatment steps include:
  • Solid-phase extraction (SPE) with C18 cartridges.
  • Protein precipitation using cold acetone .
    • Low Abundance: Isotope dilution assays with ¹³C-labeled internal standards improve sensitivity in mass spectrometry .

Q. What is the role of this compound in isoprenoid biosynthesis pathways?

As a precursor in the mevalonate (MVA) pathway, it serves as a substrate for:

  • Terpene Synthases: Catalyzing cyclization reactions to produce monoterpenes.
  • Prenyltransferases: Modifying proteins via prenylation, critical for membrane localization .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Storage: Aliquot into amber vials under inert gas (e.g., argon) and store at –20°C. Avoid freeze-thaw cycles .
  • Handling: Use anhydrous solvents (e.g., dry DMSO) for reconstitution. Glove-box protocols minimize moisture exposure .

Q. What spectroscopic techniques are used to resolve structural ambiguities in isoprenoid pyrophosphates like neryl derivatives?

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR identify the pyrophosphate moiety (δP ~–10 ppm) and terpene backbone (δH 5.2–5.8 ppm for olefinic protons) .
  • Infrared (IR) Spectroscopy: Peaks at 950 cm⁻¹ (P–O–P stretching) and 1650 cm⁻¹ (C=C) confirm functional groups .

Contradictions and Limitations

  • Solubility Discrepancies: While ammonium pyrophosphates are generally water-soluble, neryl derivatives exhibit limited solubility (<1 mg/mL in water). Methanol:ammonium hydroxide mixtures (7:3) are preferred for dissolution .
  • Synthetic Yield: Low yields (<50%) are common due to competing hydrolysis. Catalytic use of Mg²⁺ ions improves pyrophosphate bond formation efficiency .

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